molecular formula C12H16ClN3O2 B13455938 Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate

Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate

Cat. No.: B13455938
M. Wt: 269.73 g/mol
InChI Key: CVTRVHBUBORTKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate is a bicyclic heterocyclic compound featuring a pyridopyridazine core substituted with a chlorine atom at position 3 and a tert-butyl carboxylate group at position 5. The tert-butyl group serves as a protective moiety, improving solubility and stability during synthetic processes, while the chlorine atom introduces electrophilic character, making the compound a versatile intermediate in medicinal chemistry and materials science .

Properties

IUPAC Name

tert-butyl 3-chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-4-8-6-10(13)15-14-9(8)7-16/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTRVHBUBORTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=NN=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions including halogenation, esterification, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazine derivatives .

Scientific Research Applications

Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound is part of a broader family of pyridopyridazine and pyridopyrimidine derivatives. Key structural analogs differ in substituents, ring saturation, and functional groups, leading to variations in physicochemical properties, synthetic accessibility, and biological activity.

Structural and Functional Group Variations

Target Compound :
  • Substituents : 3-chloro, 7-tert-butyl carboxylate.
  • Core : 5,8-dihydropyrido[3,4-C]pyridazine.
  • Key Features : Chlorine enhances electrophilicity for nucleophilic substitution; tert-butyl group aids solubility and stability.
Analog 1 : Tert-butyl 4-morpholino-2-vinyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate ()
  • Substituents: 4-morpholino, 2-vinyl, 7-tert-butyl carboxylate.
  • Core : 5,8-dihydropyrido[3,4-d]pyrimidine.
Analog 2 : Tert-butyl 3-oxo-2,5,6,8-tetrahydropyrido[3,4-c]pyridazine-7-carboxylate ()
  • Substituents : 3-oxo, 7-tert-butyl carboxylate.
  • Core : 2,5,6,8-tetrahydropyrido[3,4-c]pyridazine.
  • Key Features : The oxo group introduces hydrogen-bonding capability, altering solubility and reactivity compared to the chloro analog .
Analog 3 : 2-Chloro-6,7-dimethoxy-4-(2-phenyl-1H-indol-3-yl)quinazoline ()
  • Substituents : 2-chloro, 6,7-dimethoxy, 4-(2-phenylindole).
  • Core : Quinazoline.
  • Key Features : Expanded aromatic system (quinazoline) with indole and methoxy groups, favoring π-π stacking interactions in biological systems .

Physicochemical Properties Comparison

Property Target Compound Analog 1 (Morpholino-Vinyl) Analog 2 (3-Oxo) Analog 3 (Quinazoline)
Molecular Formula C₁₂H₁₆ClN₃O₂ (est.) C₁₉H₂₇N₅O₃ C₁₂H₁₇N₃O₃ C₂₄H₁₉ClN₄O₂
Molecular Weight ~285.7 g/mol 385.5 g/mol 251.28 g/mol 422.9 g/mol
pKa (Predicted) ~9.5–10.5 Not reported 10.34 ~7.5–8.5 (indole NH)
Density ~1.3 g/cm³ (est.) Not reported 1.30 g/cm³ Not reported
Storage Conditions Not reported Not reported 2–8°C Not reported

Notes:

  • The target compound’s chlorine atom increases molecular weight compared to the oxo analog.
  • The oxo analog’s higher pKa (10.34) suggests greater basicity, likely due to the carbonyl group’s electron-withdrawing effect .
  • Quinazoline derivatives exhibit lower pKa due to aromatic nitrogen basicity and indole NH acidity .

Research Findings and Implications

  • Reactivity: The chloro substituent in the target compound offers superior electrophilicity compared to oxo or morpholino analogs, enabling efficient functionalization.
  • Stability : The tert-butyl group enhances stability across analogs, though the oxo derivative requires refrigeration (2–8°C) .
  • Biological Relevance : Structural variations (e.g., vinyl, indole) tailor interactions with enzymes like CYP121A1 or kinases, highlighting the importance of substituent design .

Biological Activity

Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships (SAR), drawing from various research studies and findings.

1. CB2 Receptor Agonism

Research has indicated that compounds similar to this compound may act as CB2 receptor agonists . A study on pyridazine-3-carboxamides revealed that several derivatives exhibited moderate to potent CB2 agonist activity, with some showing EC50 values below 35 nM . This suggests that the compound may have potential therapeutic applications in modulating cannabinoid receptors.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common strategies include:

  • Nucleophilic Substitution Reactions : The chloro substituent can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Esterification Reactions : The carboxylate group may engage in esterification or hydrolysis reactions to form the desired compound .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the bicyclic structure and substitution patterns can significantly influence its interaction with biological targets:

Compound VariantKey FeaturesBiological Activity
tert-Butyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6-carboxylateSimilar structure with variations in ring closurePotential CB2 agonist activity
Ethyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylateEthyl group instead of tert-butylDifferent solubility characteristics

These variations highlight how structural modifications can lead to different biological activities and pharmacological profiles.

Case Studies

While specific case studies on this compound are scarce, related compounds have been investigated extensively:

  • Pyridazine Derivatives as Antimicrobials : Research has shown that pyridazine derivatives exhibit varying degrees of antimicrobial activity against pathogens like Cryptosporidium parvum .
  • Cannabinoid Receptor Modulation : Studies on similar compounds have demonstrated their ability to selectively activate CB2 receptors with high potency and selectivity over CB1 receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.